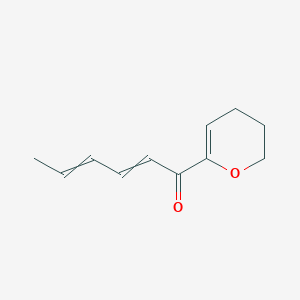

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one is an organic compound that features a unique structure combining a dihydropyran ring with a hexa-2,4-dien-1-one moiety

Méthodes De Préparation

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydro-2H-pyran and hexa-2,4-dien-1-one.

Reaction Conditions: The reaction is often carried out under mild conditions using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .

Analyse Des Réactions Chimiques

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and catalysts such as Pd/C. .

Applications De Recherche Scientifique

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties

Mécanisme D'action

The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:

3,4-Dihydro-2H-pyran: A simpler analog used as a protecting group in organic synthesis.

Hexa-2,4-dien-1-one: A compound with similar dienone functionality but lacking the pyran ring.

Tetrahydropyran derivatives: Compounds with fully saturated pyran rings used in various synthetic applications.

Unique Features: The combination of the dihydropyran ring and the hexa-2,4-dien-1-one moiety in a single molecule provides unique reactivity and potential for diverse applications

Activité Biologique

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one, with the CAS number 649570-46-7, is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.228 g/mol

- LogP : 2.382 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 26.3 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyran derivatives, including this compound. Pyran compounds have been shown to possess broad-spectrum antibacterial and antiviral effects. For instance:

- Antibacterial : Certain pyran derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

- Antiviral : Research indicates potential activity against viruses such as HIV and hepatitis C .

Anticancer Properties

Pyran derivatives are also being explored for their anticancer potential. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example:

- Neuroblastoma Cells : IC₅₀ values ranging from 6.7 to >200 μM indicate varying degrees of cytotoxicity against neuroblastoma cells .

This suggests that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

The mechanisms underlying the biological activities of this compound appear to involve:

- Inhibition of Enzymatic Activity : Some studies have reported that pyran derivatives can inhibit enzymes involved in cell signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the effects of pyran-based compounds in clinical and preclinical settings:

| Study | Findings |

|---|---|

| Nazari et al. (2017) | Identified antibacterial activity against E. coli and S. aureus strains with significant minimum inhibitory concentrations (MICs). |

| McCord et al. (1976) | Reported antiviral activity against herpes simplex virus types 1 and 2 using pyran derivatives in vitro. |

| Chen et al. (2017) | Demonstrated anti-inflammatory effects in animal models treated with pyran compounds, reducing levels of pro-inflammatory cytokines. |

These findings underscore the therapeutic potential of this compound across various fields.

Propriétés

Numéro CAS |

649570-46-7 |

|---|---|

Formule moléculaire |

C11H14O2 |

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

1-(3,4-dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-4,7-8H,5-6,9H2,1H3 |

Clé InChI |

IMDDKGVZPSXZHD-UHFFFAOYSA-N |

SMILES canonique |

CC=CC=CC(=O)C1=CCCCO1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.